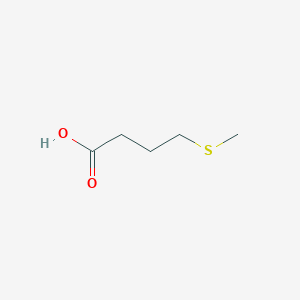

4-(Methylsulfanyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSUAILXEZKWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954166 | |

| Record name | 4-(Methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32391-97-2 | |

| Record name | Methylthiobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Biological Origin in Non Human Systems

Occurrence in Plant Metabolomics and Phytochemistry

In plants, the methionine salvage pathway is commonly known as the Yang Cycle. maxapress.comresearchgate.net This cycle is vital for sustaining the high demand for methionine in various physiological processes, most notably the biosynthesis of the plant hormone ethylene (B1197577), as well as polyamines and nicotianamine. maxapress.comnih.gov The pathway ensures that the sulfur and methylthio group from MTA are efficiently recycled back into methionine. normalesup.org

Research has identified key intermediates of the Yang Cycle, which are precursors to thioether butanoic acids, in several plant species.

Tomato (Solanum lycopersicum) and Avocado (Persea americana) : 2-keto-4-methylthiobutanoic acid (KMTB) was first identified as an intermediate metabolite of the Yang Cycle in the fruit of these plants. maxapress.com Furthermore, 2-hydroxy-4-methylthiobutanoic acid (HMB) has been observed as a by-product when tomato fruit cell extracts are administered with 5-methylthioribose (MTR), another intermediate in the cycle. maxapress.com

Arabidopsis thaliana and Plantago major : The genes encoding the enzymes of the Yang Cycle are highly and preferentially expressed in the vascular tissues, particularly the phloem, of these model plants. researchgate.netnih.gov Metabolite analysis has confirmed that Yang cycle intermediates are strongly enriched in the vascular tissue, indicating high activity of this pathway. nih.gov

| Organism Type | Specific Species | Observed Compound/Pathway | Significance |

|---|---|---|---|

| Plant | Tomato (Solanum lycopersicum) | KMTB, HMB | Key intermediate in ethylene biosynthesis pathway (Yang Cycle) in fruit. maxapress.com |

| Plant | Avocado (Persea americana) | KMTB | Identified as an early example of a Yang Cycle intermediate in fruit. maxapress.com |

| Plant | Arabidopsis thaliana | Yang Cycle Enzymes | High expression of pathway genes in vascular tissue. nih.gov |

| Bacterium | Bacillus subtilis | Methionine Salvage Pathway | Model organism for studying the bacterial MSP and its enzymes. nih.gov |

| Bacterium | Rhodopseudomonas palustris | Alternative Methionine Salvage Pathways | Possesses two distinct aerobic MSPs that generate methanethiol. asm.org |

| Fungus | Saccharomyces cerevisiae | Methionine Salvage Pathway | Eukaryotic model where all enzymes of the pathway have been characterized. researchgate.net |

The Yang Cycle begins with 5'-methylthioadenosine (MTA), a byproduct of reactions that use S-adenosylmethionine (SAM) as a methyl or aminobutyryl donor. nih.gov The pathway proceeds through a series of enzymatic steps to regenerate methionine.

MTA to MTR : MTA is converted to 5-methylthioribose (MTR) by an MTA nucleosidase. oup.com

MTR to MTR-1-P : MTR is then phosphorylated by MTR kinase to form 5-methylthioribose-1-phosphate (MTR-1-P). nih.govoup.com

Formation of KMTB : MTR-1-P undergoes a series of conversions catalyzed by several enzymes, including an isomerase, a dehydratase, an enolase/phosphatase, and a dioxygenase. youtube.com These spontaneous and enzyme-catalyzed reactions ultimately yield 2-keto-4-methylthiobutanoic acid (KMTB). youtube.com

Regeneration of Methionine : In the final step, KMTB is transaminated by an aminotransferase to form L-methionine, thus completing the cycle. youtube.com

Role in Non-Human Animal Metabolism and Secretions

4-(Methylsulfanyl)butanoic acid, scientifically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a naturally occurring organic acid that plays a role as a precursor to the essential amino acid L-methionine in various non-human animal systems. Its presence and metabolic significance have been identified in several animal species, highlighting its importance in sulfur amino acid metabolism.

Research has confirmed the presence of this compound in several biological matrices of non-human animals, even in those not receiving it as a dietary supplement. This endogenous presence underscores its role as a natural metabolite.

Liver: The liver is a primary site for the metabolism of sulfur-containing compounds. Studies have identified this compound in the liver of chicks and rats nih.gov. The liver contains the necessary enzymatic machinery to convert HMTBa into L-methionine, which can then be used for protein synthesis and other metabolic functions nih.gov.

Excreta: The compound has also been detected in the excreta of chicks nih.gov. Its presence in excreta suggests that it is a normal component of metabolic pathways and that any excess may be eliminated from the body through this route.

Milk: While the supplementation of this compound in the diets of dairy cows has been studied for its effects on milk production and composition, there is limited direct scientific evidence to confirm its natural or endogenous presence in the milk of non-human animals. mdpi.comnih.govreading.ac.ukejast.orgnih.gov Methionine and other sulfur-containing amino acids are natural components of milk protein, but the specific presence of this compound as a distinct, naturally occurring molecule in milk is not well-documented in scientific literature. technologynetworks.com

Other Secretions: The presence of sulfur-containing compounds has been identified in the defensive secretions of some animals, such as the striped skunk (Mephitis mephitis), which utilizes volatile sulfur compounds for defense. However, the specific identification of this compound in the secretions of a wide range of non-human animals, including mammals, insects, and marine animals, is not extensively documented in scientific research.

The following table summarizes the identified presence of this compound in various animal matrices based on available research.

| Animal Matrix | Animal Species | Finding |

| Liver | Chicks, Rats | Endogenous presence confirmed. |

| Excreta | Chicks | Detected as a natural metabolite. |

| Milk | Dairy Cows | Studied as a supplement; natural occurrence not confirmed. |

| Secretions | Various | General sulfur compounds identified in some species; specific presence of this compound not widely documented. |

The primary biosynthetic pathway for this compound in non-human animals involves the metabolism of the essential amino acid methionine.

Methionine as a Precursor: this compound is a naturally occurring precursor of L-methionine nih.gov. Its formation is linked to the catabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. In this pathway, MTA is converted to 2-keto-4-(methylthio)butanoic acid (KMB), which can then be reduced to form this compound (HMTBa). This HMTBa can subsequently be converted back to L-methionine nih.gov.

The conversion of HMTBa to L-methionine is a two-step enzymatic process. The first step involves the oxidation of the hydroxyl group of HMTBa to a keto group, forming KMB. This reaction is catalyzed by stereospecific enzymes: L-2-hydroxy acid oxidase for the L-isomer of HMTBa and D-2-hydroxy acid dehydrogenase for the D-isomer. The second step is the transamination of KMB to form L-methionine. This conversion can occur in various tissues, including the liver, kidneys, and intestine mdpi.comnih.gov.

The following table outlines the key steps in the formation of this compound from its methionine-related precursor.

| Precursor | Intermediate | Product | Key Enzymes |

| 5'-deoxy-5'-methylthioadenosine (MTA) | 2-keto-4-(methylthio)butanoic acid (KMB) | This compound (HMTBa) | Various enzymes involved in MTA salvage pathway |

| This compound (HMTBa) | 2-keto-4-(methylthio)butanoic acid (KMB) | L-Methionine | L-2-hydroxy acid oxidase, D-2-hydroxy acid dehydrogenase, Transaminases |

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methodologies for Isolation and Separation

Chromatography is a cornerstone for the analysis of 4-(Methylsulfanyl)butanoic acid, providing the necessary separation from interfering components in complex samples. The choice of chromatographic technique is dependent on the volatility and polarity of the compound, as well as the nature of the sample matrix.

Gas Chromatography (GC) Applications with Specific Detectors (e.g., MS, FPD)

Gas chromatography is a powerful technique for the analysis of volatile compounds like short-chain fatty acids. For sulfur-containing molecules such as this compound, GC can be coupled with sulfur-specific detectors to achieve high selectivity and sensitivity.

The Flame Photometric Detector (FPD) is highly selective for sulfur and phosphorus-containing compounds. news-medical.net When the column effluent is burned in a hydrogen-rich flame, sulfur compounds emit light at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube. news-medical.netsrigc.com This allows for the detection of sulfur-containing compounds at parts-per-million (ppm) to parts-per-billion (ppb) levels. news-medical.net The Pulsed Flame Photometric Detector (PFPD) is an advancement of the FPD, offering improved selectivity against hydrocarbon matrices, lower detection limits, and a more equimolar sulfur response. americanlaboratory.com The response of the PFPD is nearly quadratic with respect to the concentration of volatile sulfur compounds. nih.gov

When coupled with a Mass Spectrometer (MS), GC provides not only retention time data but also mass spectra of the eluted compounds. This combination is a definitive tool for the identification of volatile and semi-volatile compounds. The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification and structural analysis. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.

To improve the volatility of carboxylic acids for GC analysis, a derivatization step is often employed. This involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or ethyl ester.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-WAX, HP-INNOwax) | Provides separation of analytes based on their boiling points and polarity. |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 240 °C) | Separates compounds with a wide range of boiling points. |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS) | Provides selective detection (FPD for sulfur) or identification and quantification (MS). |

| FPD Temperature | 250-300 °C | Maintains the detector at a high temperature to prevent condensation. |

| MS Ion Source Temp. | 230 °C | Ionizes the eluted compounds for mass analysis. |

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC, LC-MS/MS)

Liquid chromatography is well-suited for the analysis of less volatile and more polar compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly used for separating short-chain fatty acids. UPLC offers advantages over HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles.

For the analysis of carboxylic acids, reversed-phase chromatography is a common approach. A C18 column is frequently used as the stationary phase, with a mobile phase consisting of an aqueous solution (often acidified with formic or acetic acid to suppress ionization of the analyte) and an organic modifier like acetonitrile (B52724) or methanol.

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound, even at very low concentrations in complex matrices. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ is formed and can be monitored. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation of the parent ion, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition. This minimizes interference from matrix components, leading to highly reliable quantification.

Table 2: Example Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | HPLC or UPLC | High-resolution separation of analytes. |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic component for elution. |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of separation. |

| Injection Volume | 1-10 µL | Amount of sample introduced into the system. |

| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM transitions. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates ions from the analyte for MS analysis. |

| MRM Transition | Parent ion (e.g., [M-H]⁻) → Fragment ion | Specific transition for quantification of the target compound. |

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The effective extraction of this compound from complex matrices is a critical step prior to chromatographic analysis. The choice of sample preparation technique depends on the sample type (e.g., plasma, feces, water, soil) and the analytical method to be used. nih.gov

Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from aqueous samples. The sample is acidified to protonate the carboxylic acid, making it more soluble in an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer containing the analyte is then separated, concentrated, and analyzed. ucp.pt

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup of the sample. An appropriate sorbent material is chosen to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of solvent.

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with the analysis. Precipitation of proteins is typically achieved by adding an organic solvent such as acetonitrile or methanol, followed by centrifugation to remove the solid protein pellet. shimadzu.com

Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly useful for volatile compounds in solid or liquid samples and is often paired with GC analysis. A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. researchgate.net

Derivatization: As mentioned for GC, derivatization can be crucial. For LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic retention. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids, enhancing their detection by LC-MS.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons in different chemical environments. The protons of the methyl group attached to the sulfur atom would appear as a singlet. The methylene (B1212753) groups of the butanoic acid chain would show characteristic multiplets due to spin-spin coupling with adjacent protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift. docbrown.info

In the ¹³C NMR spectrum, a distinct resonance is expected for each of the five carbon atoms in the molecule, including the methyl carbon of the methylsulfanyl group, the three carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of these carbons provide information about their electronic environment.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -S-CH ₃ | ~2.1 | Singlet (s) |

| -CH ₂-COOH | ~2.4 | Triplet (t) |

| -S-CH ₂- | ~2.5 | Triplet (t) |

| -CH₂-CH ₂-CH₂- | ~1.9 | Quintet (quin) |

| -COOH | 10-12 | Broad Singlet (br s) |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

When coupled with chromatographic separation (GC-MS or LC-MS), MS is a powerful tool for both identification and quantification. The fragmentation pattern of a molecule upon ionization is often unique and can be used for structural confirmation by comparing it to a spectral library or by interpreting the fragmentation pathways.

For a carboxylic acid like this compound, common fragmentation patterns in electron ionization (EI) mass spectrometry (typically used with GC) involve the loss of neutral fragments. libretexts.org The molecular ion peak [M]⁺ may be observed, though it can be weak for aliphatic carboxylic acids. docbrown.info Key fragmentation could include the alpha-cleavage with loss of the hydroxyl radical (-OH, M-17) or the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Another significant fragmentation pathway for carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available, which leads to the formation of a characteristic fragment ion. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized for the identification of functional groups within a molecule, providing a unique "molecular fingerprint." In the analysis of this compound, these vibrational spectroscopy methods are instrumental in confirming the presence of its key chemical features: the carboxylic acid and the thioether (sulfide) moieties.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. rtilab.com For this compound, the IR spectrum is characterized by several key absorption bands that correspond to its specific functional groups.

The carboxylic acid group is readily identifiable by two prominent features:

A very broad and intense absorption band typically appearing in the region of 2500–3300 cm⁻¹. This band is due to the O-H stretching vibration and its breadth is a hallmark of the hydrogen bonding between carboxylic acid molecules. docbrown.infoamazonaws.com

A sharp and strong absorption peak corresponding to the carbonyl (C=O) stretching vibration, which is typically observed between 1700 and 1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. amazonaws.comucalgary.ca

The aliphatic backbone of the molecule, including the methyl and methylene groups, gives rise to C-H stretching vibrations, usually found in the 2850–3000 cm⁻¹ range, which often overlap with the broad O-H band. docbrown.info The thioether linkage (C-S) presents a weaker absorption band. The C-S stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. chimia.ch

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy in analyzing sulfur-containing compounds is that the C-S and S-S bonds, which are often weak absorbers in IR, tend to produce strong, sharp signals in Raman spectra.

For this compound, the Raman spectrum would be expected to show:

A distinct and readily identifiable peak for the C-S stretching vibration, providing clear evidence of the thioether group.

Signals corresponding to the C=O stretch of the carboxylic acid, although this is often weaker in Raman than in IR.

Various peaks associated with the C-H and C-C bond vibrations of the aliphatic chain.

The combination of IR and Raman spectroscopy provides a comprehensive qualitative analysis of this compound. While IR is particularly sensitive to polar functional groups like the carbonyl and hydroxyl groups, Raman excels in detecting the less polar but highly polarizable thioether bond.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500–3300 | Weak/Not typically observed | Broad, Strong |

| Alkyl | C-H stretch | 2850–3000 | 2850–3000 | Medium-Strong |

| Carbonyl | C=O stretch | 1700–1725 | 1700–1725 | Strong, Sharp |

| Thioether | C-S stretch | 600–800 | 600–800 | Weak-Medium |

Hyphenated Techniques in Thioether Butanoic Acid Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the specific and sensitive analysis of compounds like this compound in complex matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used of these methods.

GC-MS and LC-MS Method Development and Optimization

The choice between GC-MS and LC-MS for the analysis of this compound depends largely on the volatility and thermal stability of the analyte.

GC-MS Analysis:

For GC-MS analysis, the volatility of this compound can be a challenge. Direct injection may lead to poor peak shape and thermal degradation. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. A common approach is esterification of the carboxylic acid group, for example, by converting it to its methyl or ethyl ester.

Optimization of a GC-MS method involves several key parameters:

Column Selection: A mid-polar capillary column is typically chosen to achieve good separation.

Temperature Program: A programmed temperature ramp is optimized to ensure adequate separation from other matrix components and to yield sharp, symmetrical peaks.

Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the derivatized analyte without causing thermal degradation.

Mass Spectrometer Parameters: In the mass spectrometer, electron ionization (EI) is commonly used. The resulting mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used for identification.

LC-MS Analysis:

LC-MS is often better suited for the direct analysis of polar and non-volatile compounds like this compound, as it does not require derivatization.

Key aspects of LC-MS method development include:

Column and Mobile Phase: Reversed-phase chromatography using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) added to improve peak shape and ionization efficiency.

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. Analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and detected.

Mass Analyzer Settings: The parameters of the mass analyzer (e.g., cone voltage, capillary voltage) are optimized to maximize the signal of the ion of interest.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. This capability is invaluable for the unambiguous identification of this compound.

By determining the exact mass of the molecular ion, HRMS allows for the calculation of its elemental formula. For this compound (C₅H₁₀O₂S), the theoretical exact mass can be calculated. An experimental measurement that matches this theoretical mass with high accuracy provides strong evidence for the compound's identity, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is particularly crucial in complex sample matrices where multiple components may have similar retention times.

Quantitative Analysis and Validation Protocols

Once a reliable analytical method (like LC-MS or GC-MS) is developed, it must be validated to ensure that it provides accurate and reproducible quantitative results.

Development of Calibration Curves and Limit of Detection/Quantification

Quantitative analysis relies on the development of a calibration curve. This is constructed by analyzing a series of standard solutions containing known concentrations of this compound. The instrument's response (e.g., peak area) is plotted against the concentration of the analyte. A linear regression analysis is then applied to the data points to generate a calibration curve. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating the concentration from this curve.

From the calibration curve and the analysis of low-concentration standards, two important figures of merit are determined:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is a critical parameter for any quantitative method.

Method Validation for Accuracy, Precision, and Robustness

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a control sample) or by performing spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage that is recovered by the analysis is calculated.

Precision: This describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase composition, temperature, or flow rate). It provides an indication of the method's reliability during normal usage.

Table 2: Summary of Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery of 80–120% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

| Robustness | The capacity to remain unaffected by small variations in method parameters. | No significant change in results with minor parameter changes. |

Isotopic Labeling Approaches for Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. This approach involves the use of isotopically labeled compounds, where one or more atoms are replaced by their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). These labeled molecules, often referred to as tracers, are chemically identical to their unlabeled counterparts and are processed by cells through the same metabolic pathways. By tracking the incorporation of these heavy isotopes into various metabolites, researchers can elucidate metabolic pathways, quantify flux through these pathways, and understand the contribution of specific precursors to the synthesis of downstream molecules.

While direct isotopic labeling studies specifically targeting this compound are not extensively documented in publicly available research, the principles of such studies can be understood by examining research on structurally and metabolically related compounds, such as the essential amino acid L-methionine. Methionine plays a crucial role in cellular metabolism, not only as a building block for proteins but also as the primary donor of methyl groups through its conversion to S-adenosylmethionine (SAM). Given that this compound shares structural similarities with methionine, including a methylthio- group, isotopic labeling strategies used to study methionine metabolism provide a relevant framework for understanding how this compound could be traced.

In a typical tracer study, a stable isotope-labeled precursor is introduced into a cell culture or administered to an organism. For instance, cells can be cultured in a medium containing [¹³C-methyl]-L-methionine. acs.org The ¹³C-labeled methyl group can then be tracked as it is transferred to a wide array of molecules, including lipids, proteins, and nucleic acids. This allows for the investigation of the cellular "methylome" and how it changes under different physiological or pathological conditions. acs.org

Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the isotopically labeled metabolites. acs.orgnih.gov Mass spectrometry is particularly well-suited for these studies due to its high sensitivity and ability to distinguish between molecules based on their mass-to-charge ratio. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes), researchers can determine the extent of label incorporation and infer metabolic pathway activity.

For example, a study investigating the metabolism of SAM and S-adenosylhomocysteine (SAH) in A549 lung carcinoma cells utilized [¹³C₆]-glucose and [¹³CH₃]-methionine as tracers. nih.gov The incorporation of ¹³C from these precursors into SAM and SAH was monitored over time using ultra-high-resolution Fourier transform mass spectrometry. This allowed the researchers to track the synthesis of these crucial metabolites and understand how their production is affected by different cellular conditions. nih.gov

The data obtained from such experiments can be presented in various formats, including tables that show the enrichment of the isotope in different metabolites over time. Below is a hypothetical data table illustrating the type of results that could be obtained from a tracer study using ¹³C-labeled this compound in a cell culture model. This table is based on the principles observed in studies of related compounds and serves to demonstrate the nature of the data generated.

| Time (hours) | Metabolite | Isotopic Enrichment (%) | Fold Change vs. Control |

|---|---|---|---|

| 0 | This compound | 99.0 | - |

| 6 | Metabolite A | 15.2 | 5.1 |

| 6 | Metabolite B | 8.5 | 3.2 |

| 12 | Metabolite A | 35.8 | 12.3 |

| 12 | Metabolite B | 22.1 | 8.9 |

| 24 | Metabolite A | 62.5 | 25.7 |

| 24 | Metabolite B | 48.9 | 19.6 |

This hypothetical table shows the percentage of the metabolite pool that has incorporated the ¹³C label at different time points, as well as the fold change in the labeled metabolite compared to a control group that was not exposed to the tracer. Such data would provide insights into the rate at which this compound is metabolized and converted into other compounds within the cell.

Challenges and Future Perspectives in Research on 4 Methylsulfanyl Butanoic Acid and Its Analogues

Methodological Advancements in Synthesis and Characterization

The development of efficient and sustainable synthetic routes to 4-(methylsulfanyl)butanoic acid and its analogues is a primary focus of ongoing research. While classical methods exist, modern organic synthesis strives for greater efficiency, milder reaction conditions, and the use of readily available starting materials.

Recent advancements in the synthesis of related organosulfur compounds, such as thioethers and thioesters, offer promising avenues for the preparation of this compound derivatives. For instance, novel copper-catalyzed methods for the transformation of aryl alcohols into thioethers present a potential strategy for creating aromatic analogues. nih.gov Similarly, visible light-mediated decarboxylative thiolation of carboxylic acid-derived redox-active esters provides a facile method for generating free thiols, which are key precursors for a variety of sulfur-containing molecules. nih.gov The use of N-heterocyclic carbene (NHC) catalysis in the thioesterification of aldehydes is another green and efficient methodology that could be adapted for the synthesis of thioester derivatives of this compound. researchgate.net

The characterization of these compounds is also benefiting from advanced analytical techniques. While standard methods like NMR and mass spectrometry remain crucial, the unique properties of organosulfur compounds can be further elucidated with specialized approaches. britannica.com High-resolution mass spectrometry (HRMS) is invaluable for confirming molecular formulas, and techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for analyzing volatile derivatives and metabolites. nih.gov The presence of the sulfur-34 (B105110) isotope, with a natural abundance of 4.4%, can be a useful indicator in mass spectra. britannica.com Furthermore, modern computational techniques are increasingly being used to predict and interpret spectroscopic data, aiding in structural elucidation. researchgate.net

Table 1: Emerging Synthetic Methodologies Potentially Applicable to this compound and its Analogues

| Methodology | Description | Potential Application | Reference |

| Copper-Catalyzed Thioetherification | Transformation of aryl alcohols into thioethers using a copper catalyst and O2 as the oxidant. | Synthesis of aromatic analogues of this compound. | nih.gov |

| Visible Light-Mediated Decarboxylative Thiolation | Conversion of carboxylic acid-derived redox-active esters to free thiols using photoredox catalysis. | A versatile route to thiol-functionalized derivatives of this compound. | nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Thioesterification of aldehydes under mild, metal-free conditions. | Synthesis of various thioester derivatives of this compound. | researchgate.net |

| Telescoping Synthesis | Multi-step reactions performed in a single pot without isolating intermediates. | Efficient and rapid assembly of complex derivatives from simple precursors. | acs.orgacs.org |

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways in Diverse Organisms

While this compound is structurally related to the essential amino acid methionine, its precise biosynthetic and metabolic pathways in many organisms remain to be fully mapped. Understanding these pathways is crucial for appreciating its physiological roles and potential for biotechnological applications.

Research has shown that the related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a naturally occurring precursor of L-methionine in chicks. nih.gov Studies suggest that HMTBA is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, and can be converted to L-methionine. nih.gov The methionine salvage pathway, which recycles MTA back to methionine, involves the intermediate 4-methylthio-2-oxobutanoic acid (MTOB). researchgate.net It is plausible that this compound could be an intermediate or a side product of these or related metabolic routes in various organisms.

Future research should focus on identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound in a wider range of organisms, including bacteria, fungi, and plants. The use of isotopic labeling, metabolomics, and genetic approaches will be instrumental in tracing the metabolic fate of this compound and uncovering novel enzymatic reactions. The biosynthesis of butyric acid in organisms like Clostridium tyrobutyricum involves a series of enzymatic steps, and investigating analogous pathways for sulfur-containing carboxylic acids could be a fruitful area of research. researchgate.net

Exploration of Novel Biotransformation Capabilities

Biotransformation, the use of biological systems to perform chemical modifications, offers a powerful and environmentally friendly approach to generating novel derivatives of this compound. Enzymes, with their high specificity and ability to function under mild conditions, are particularly well-suited for this purpose.

The enzymatic synthesis of co-oligomers of L-methionine and 2-hydroxy-4-(methylthio)butanoic acid using the protease papain has already been demonstrated, highlighting the potential for creating novel biomaterials. nih.gov This approach could be extended to incorporate this compound into peptides or other polymers, potentially imbuing them with unique properties.

Furthermore, the vast enzymatic diversity found in nature presents a largely untapped resource for the biotransformation of this compound. Enzymes involved in the metabolism of other carboxylic acids, such as phenolic acid decarboxylases, reductases, and esterases, could potentially act on this substrate to produce a range of functionalized molecules. mdpi.com For example, enzymes could be used to introduce hydroxyl groups, create double bonds, or form esters, leading to derivatives with altered solubility, reactivity, and biological activity. The search for and engineering of enzymes with novel catalytic capabilities towards this compound and its analogues is a key challenge for future research.

Emerging Research Directions in Analogues and Derivatives with Unique Reactivity

The synthesis and study of analogues and derivatives of this compound open up new avenues for exploring structure-activity relationships and developing molecules with tailored properties. By systematically modifying the core structure, researchers can probe the influence of different functional groups on the chemical and biological behavior of the compound.

One promising direction is the synthesis of halogenated derivatives. The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of a molecule. mdpi.com For example, creating fluoro-, chloro-, or bromo-substituted analogues of this compound could lead to compounds with interesting reactivity or biological effects.

Another area of exploration is the modification of the carboxylic acid group. Conversion to esters, amides, or thioesters can dramatically change the physicochemical properties of the molecule. wikipedia.orgwikipedia.org Thioesters, in particular, are important intermediates in various biochemical pathways and are known for their unique reactivity. wikipedia.org The synthesis of thioester derivatives of this compound could provide valuable tools for chemical biology and synthetic chemistry.

Furthermore, the creation of analogues with different chain lengths or branching patterns, or the incorporation of the 4-(methylsulfanyl)butyl moiety into larger and more complex molecular scaffolds, could lead to the discovery of compounds with novel applications. acs.orgacs.org

Table 2: Potential Analogues and Derivatives of this compound for Future Research

| Class of Derivative | Rationale for Investigation | Potential Properties |

| Halogenated Analogues | Altered electronic properties and metabolic stability. | Unique reactivity, potential for altered biological activity. |

| Esters and Amides | Modified solubility, polarity, and bioavailability. | Prodrug potential, altered interaction with biological targets. |

| Thioesters | Increased reactivity compared to esters, role in biochemical pathways. | Useful synthetic intermediates, potential as enzyme inhibitors. |

| Chain-Modified Analogues | Exploration of structure-activity relationships. | Varied lipophilicity and spatial arrangement, leading to different biological effects. |

| Complex Conjugates | Incorporation into larger molecular structures. | Development of targeted delivery systems or novel materials. |

Integration of Computational Chemistry with Experimental Studies for Mechanistic Insights

The synergy between computational chemistry and experimental research is becoming increasingly vital for advancing our understanding of chemical systems. Density Functional Theory (DFT) and other computational methods provide powerful tools for investigating the structure, reactivity, and spectroscopic properties of molecules like this compound and its analogues at the atomic level. biointerfaceresearch.comyoutube.com

Computational studies can be used to predict the most stable conformations of these molecules, calculate their vibrational frequencies to aid in the interpretation of infrared and Raman spectra, and determine their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity. biointerfaceresearch.comacs.org For instance, DFT calculations have been successfully employed to study the structural and electronic properties of various organic molecules, including other butanoic acid derivatives and organosulfur compounds. biointerfaceresearch.comacs.orgnih.gov

By modeling reaction pathways, computational chemistry can provide deep mechanistic insights into both the synthesis and biotransformation of this compound. nih.gov For example, theoretical calculations can help to elucidate the transition states and activation energies of enzymatic reactions, guiding the design of more efficient biocatalysts. acs.org The integration of computational predictions with experimental data allows for a more robust and comprehensive understanding of the chemical and biological behavior of these important organosulfur compounds. biointerfaceresearch.com This integrated approach is essential for tackling the challenges and realizing the full potential of research in this field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(methylsulfanyl)butanoic acid and its derivatives?

- Methodology : Acylation and nucleophilic substitution are widely used. For example, derivatives like 2-{Acetyl[(4-methylphenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoic acid (93.7% yield) are synthesized via acylation of sulfonamide intermediates followed by nucleophilic substitution with methylthiol groups . Retrosynthetic analysis using databases like Reaxys or Pistachio can identify one-step routes, prioritizing precursors with high plausibility scores (e.g., this compound derivatives synthesized via thioether formation) .

Q. How is this compound characterized structurally?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are critical. For instance, ¹H NMR peaks at δ 2.1–2.5 ppm confirm methylsulfanyl groups, while carbonyl stretches in IR (~1700 cm⁻¹) validate carboxylic acid moieties . Mass spectrometry (MS) further confirms molecular weight (e.g., C₅H₁₀O₂S derivatives with m/z ~148.176) .

Q. What analytical methods are used to quantify impurities in this compound samples?

- Methodology : High-performance liquid chromatography (HPLC) with reference standards (e.g., N-Acetyl-DL-methionine, CAS 1115-47-5) is employed. Calibration curves for impurities like methionine sulfone (CAS 7314-32-1) ensure accuracy, with detection limits ≤0.1% .

Advanced Research Questions

Q. How do structural modifications (e.g., chain length, substituents) affect the biological activity of this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare kinetic parameters. For example, elongating the alkanoic chain (e.g., phenoxybutanoic vs. phenoxypropanoic acids) alters enzyme affinity, as seen in AtGH3.15 assays where 4-(2-chlorophenoxy)butanoic acid showed higher catalytic efficiency (kcat/Km) than shorter-chain analogs . Computational docking (e.g., AutoDock Vina) further predicts binding modes to biological targets .

Q. How can hydrogen-bonding patterns resolve contradictions in crystallization data for this compound derivatives?

- Methodology : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings in crystals. For example, sulfonamide derivatives form intermolecular N–H···O bonds (2.8–3.0 Å), stabilizing specific polymorphs. Discrepancies in unit cell parameters (e.g., due to solvent inclusion) are resolved via Hirshfeld surface analysis .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound analogs?

- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) enhance enantioselectivity. For instance, N-Acetyl-L-methionine (CAS 65-82-7) is isolated via diastereomeric salt crystallization with (1R,2S)-(−)-ephedrine .

Q. How do solvent polarity and temperature influence the regioselectivity of sulfoxidation in this compound derivatives?

- Methodology : Controlled oxidation with H₂O₂ in polar aprotic solvents (e.g., DMF at 0°C) favors sulfoxide formation, while elevated temperatures (60°C) promote sulfones. Reaction monitoring via thin-layer chromatography (TLC) and ¹H NMR (δ 2.7–3.1 ppm for sulfoxide protons) validates selectivity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.